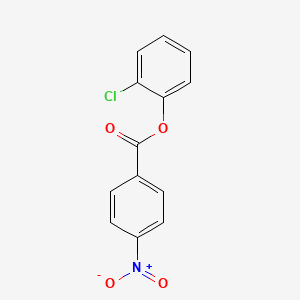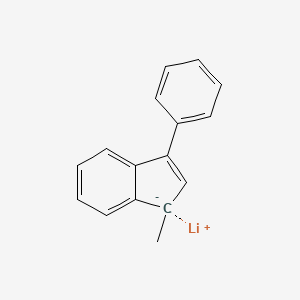
lithium;1-methyl-3-phenylinden-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1-methyl-3-phenylinden-1-ide is a compound that belongs to the class of organolithium reagents. These compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds. The structure of this compound consists of a lithium cation and a 1-methyl-3-phenylinden-1-ide anion, which is derived from indene, a bicyclic hydrocarbon.
Métodos De Preparación
The synthesis of lithium;1-methyl-3-phenylinden-1-ide typically involves the reaction of 1-methyl-3-phenylindene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Análisis De Reacciones Químicas
Lithium;1-methyl-3-phenylinden-1-ide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Addition: It can participate in addition reactions with electrophiles, forming new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Lithium;1-methyl-3-phenylinden-1-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of lithium;1-methyl-3-phenylinden-1-ide involves the formation of a highly reactive carbanion, which can act as a nucleophile in various chemical reactions. The lithium cation stabilizes the carbanion, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Lithium;1-methyl-3-phenylinden-1-ide can be compared with other organolithium compounds, such as:
n-Butyllithium: A widely used organolithium reagent with similar reactivity.
Lithium diisopropylamide (LDA): Another organolithium compound used as a strong base in organic synthesis.
Lithium tetramethylpiperidide (LiTMP): A bulky organolithium reagent used for selective deprotonation reactions.
The uniqueness of this compound lies in its specific structure and reactivity, which allows it to participate in a variety of chemical reactions and form complex molecules.
Propiedades
Número CAS |
83425-92-7 |
|---|---|
Fórmula molecular |
C16H13Li |
Peso molecular |
212.2 g/mol |
Nombre IUPAC |
lithium;1-methyl-3-phenylinden-1-ide |
InChI |
InChI=1S/C16H13.Li/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15;/h2-11H,1H3;/q-1;+1 |
Clave InChI |
MWMJPNGJTADHRI-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[C-]1C=C(C2=CC=CC=C12)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)
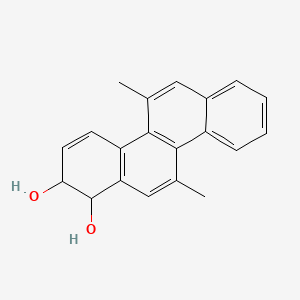
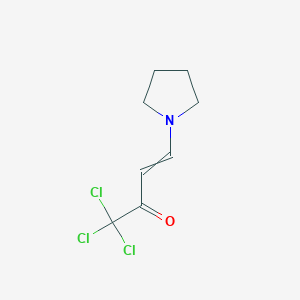
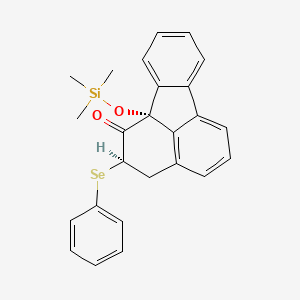

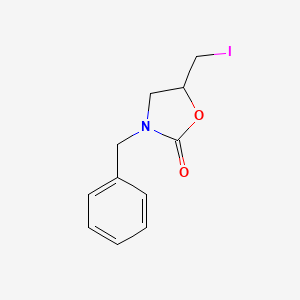
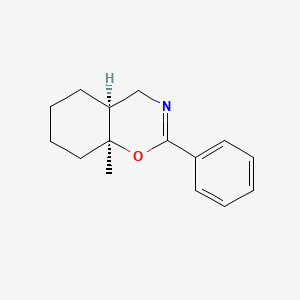
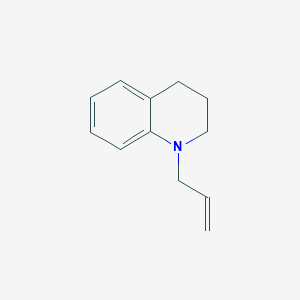
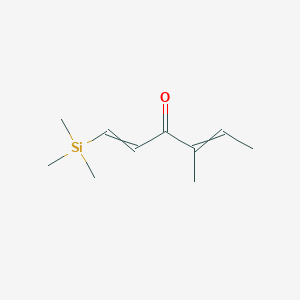
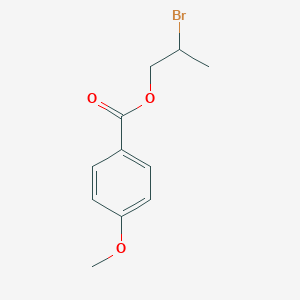
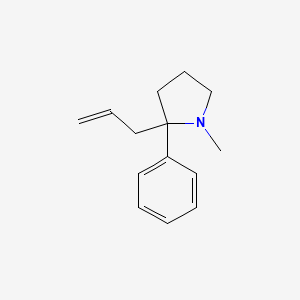
![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
![N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419429.png)
